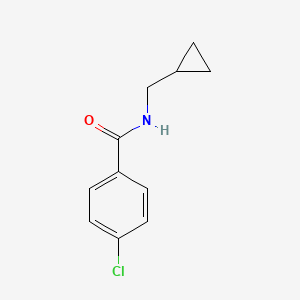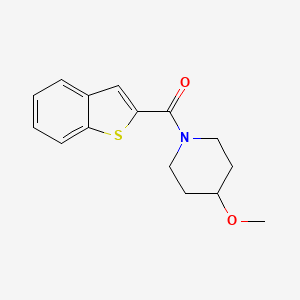
N-(cyclopropylmethyl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)quinoline-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 is a promising therapeutic agent for the treatment of cancer due to its ability to selectively target cancer cells while sparing normal cells.
作用机制
N-(cyclopropylmethyl)quinoline-2-carboxamide works by binding to the DNA template and inhibiting the elongation of RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the selective killing of cancer cells, as they are more dependent on ribosomal RNA synthesis than normal cells. N-(cyclopropylmethyl)quinoline-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which is important for tumor suppression.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)quinoline-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-(cyclopropylmethyl)quinoline-2-carboxamide has also been shown to inhibit angiogenesis, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
N-(cyclopropylmethyl)quinoline-2-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied and has a well-established mechanism of action. However, N-(cyclopropylmethyl)quinoline-2-carboxamide also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study in animal models. It also has the potential to cause DNA damage, which can complicate the interpretation of results.
未来方向
There are a number of future directions for the study of N-(cyclopropylmethyl)quinoline-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the use of N-(cyclopropylmethyl)quinoline-2-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of biomarkers for N-(cyclopropylmethyl)quinoline-2-carboxamide sensitivity could help to identify patients who are most likely to benefit from treatment. Finally, the use of N-(cyclopropylmethyl)quinoline-2-carboxamide in combination with immunotherapy could be a promising approach for the treatment of cancer.
合成方法
The synthesis of N-(cyclopropylmethyl)quinoline-2-carboxamide involves the reaction of 2-chloro-6-fluoroquinoline with cyclopropylmethylamine in the presence of a base. The resulting intermediate is then reacted with the appropriate acid chloride to yield N-(cyclopropylmethyl)quinoline-2-carboxamide. The synthesis of N-(cyclopropylmethyl)quinoline-2-carboxamide is a multi-step process that requires careful attention to detail and purification.
科学研究应用
N-(cyclopropylmethyl)quinoline-2-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. N-(cyclopropylmethyl)quinoline-2-carboxamide works by selectively inhibiting RNA polymerase I transcription, which is overactive in cancer cells. This leads to the selective killing of cancer cells while sparing normal cells.
属性
IUPAC Name |
N-(cyclopropylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-9-10-5-6-10)13-8-7-11-3-1-2-4-12(11)16-13/h1-4,7-8,10H,5-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZOECPFMQDAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)


![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)



